trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde
Overview
Description
trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol. It is a versatile research chemical used in various scientific fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The Boc-protected amino group can participate in substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected amino group allows for selective binding to these targets, while the aldehyde group can participate in various chemical reactions, facilitating the formation of stable complexes.
Comparison with Similar Compounds
- trans-4-[(Boc-amino)methyl]cyclohexanecarboxylic acid .
- trans-4-[(Boc-amino)methyl]cyclohexanol .
Uniqueness: trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde is unique due to the presence of both a Boc-protected amino group and an aldehyde group, which allows for a wide range of chemical reactions and applications. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVWCWFKYRHGOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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